2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine

Vue d'ensemble

Description

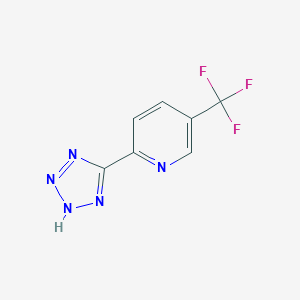

2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that contains both a tetrazole and a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)pyridine-2-carboxylic acid with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or aryl groups, onto the tetrazole or pyridine ring.

Applications De Recherche Scientifique

Pharmacological Activity

The compound has been investigated for its potential as a metabotropic glutamate receptor antagonist . Specifically, studies have shown that derivatives of this compound can exhibit significant activity against the mGlu5 receptor, which is implicated in various neurological disorders. For instance, one study highlighted that a related compound demonstrated good brain penetration and oral bioavailability in animal models .

Case Study: mGlu5 Receptor Antagonism

- Compound : 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine

- Activity : Highly potent antagonist of the mGlu5 receptor

- Mechanism : Inhibition of glutamate signaling pathways, potentially beneficial for treating conditions like anxiety and depression.

Antibacterial and Antifungal Properties

Research indicates that tetrazole-containing compounds can display antibacterial and antifungal activities. Some derivatives have been synthesized with yields ranging from 80% to 99%, showing effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 2: Biological Activity of Related Tetrazole Compounds

| Compound Name | Activity Type | Target Organisms | Yield (%) |

|---|---|---|---|

| 5-substituted 1H-tetrazoles | Antibacterial | E. coli, Bacillus subtilis | 80-99 |

| 4-(1H-tetrazol-5-yl)pyridine | Antifungal | Aspergillus flavus, Penicillium | 90 |

Applications in Coordination Chemistry

The compound has also been explored as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. This property is particularly useful in catalysis and material science.

Case Study: Ligand Properties

In one study, the coordination behavior of tetrazole derivatives was examined with transition metals, leading to the formation of complexes that exhibited enhanced catalytic activity in organic transformations. The presence of the trifluoromethyl group was noted to influence the electronic properties of the ligand, enhancing metal-ligand interactions .

Material Science Applications

Due to its unique chemical structure, 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine has found applications in material science, specifically in the development of novel polymers and explosives. The incorporation of tetrazole groups into polymer matrices has been shown to improve thermal stability and mechanical properties.

Table 3: Material Properties of Tetrazole-Based Polymers

Mécanisme D'action

The mechanism of action of 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2H-tetrazol-5-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.

5-(trifluoromethyl)pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a tetrazole ring, leading to different reactivity and applications.

2-(2H-tetrazol-5-yl)-4-(trifluoromethyl)pyridine: The position of the trifluoromethyl group is different, which can affect the compound’s reactivity and interactions with biological targets.

Uniqueness

2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine is unique due to the presence of both the tetrazole and trifluoromethyl groups, which confer distinct chemical and biological properties

Activité Biologique

2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring and a trifluoromethyl group attached to a pyridine backbone, contributing to its unique chemical reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 215.1354 g/mol.

Synthesis

The synthesis of this compound typically involves:

- Cyclization of Precursors : A common method includes the reaction of 5-(trifluoromethyl)pyridine-2-carboxylic acid with sodium azide in dimethylformamide (DMF) at elevated temperatures.

- Industrial Production : Larger scale production may utilize continuous flow reactors to enhance yield and purity while applying green chemistry principles.

Pharmacological Applications

Research indicates that this compound exhibits multitarget biological activities . Some key findings include:

- Metabotropic Glutamate Receptor Antagonism : The compound has been identified as a potent antagonist for metabotropic glutamate receptor subtype 5 (mGlu5), showing significant effects on neurotransmission and potential applications in treating neurological disorders .

- Anti-inflammatory Properties : Similar compounds in the tetrazole family have demonstrated anti-inflammatory activity, suggesting that this compound may also possess similar properties .

In Vitro Studies

In vitro studies have shown that derivatives of this compound can inhibit various biological targets, including:

- Phospholipase D : Exhibiting inhibitory effects, indicating potential use in treating conditions related to phospholipid metabolism .

- Nicotine Receptor Antagonism : The compound has been studied for its ability to block specific nicotine receptors, which could have implications for smoking cessation therapies .

Comparative Analysis with Related Compounds

Case Study 1: mGlu5 Receptor Antagonism

A study focused on the structure-activity relationship (SAR) of pyridine derivatives revealed that modifications in the tetrazole ring significantly enhance receptor binding affinity. The compound demonstrated high oral bioavailability and effective brain penetration in rodent models, indicating its potential as a therapeutic agent for neurological conditions .

Case Study 2: Anti-inflammatory Activity

In a comparative analysis of various tetrazole derivatives, this compound exhibited notable anti-inflammatory effects in carrageenan-induced edema models, with activity levels comparable to established anti-inflammatory drugs like indomethacin .

Propriétés

IUPAC Name |

2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N5/c8-7(9,10)4-1-2-5(11-3-4)6-12-14-15-13-6/h1-3H,(H,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMGCUMMBHFKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380657 | |

| Record name | 2-(2H-Tetrazol-5-yl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175334-70-0 | |

| Record name | 2-(2H-Tetrazol-5-yl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.